Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-
Overview
Description
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a compound with the molecular formula C16H15NO2 and a molecular weight of 253.296 g/mol It is known for its unique structure, which includes an oxazolidine ring fused to a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves the condensation of a benzyl-substituted oxazolidine with a cyclohexadienone derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and cyclohexadienone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Phenol,2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]
- Cyclohexa-2,4-dien-1-one derivatives
Uniqueness
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazolidine ring with a cyclohexadienone moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-9-5-4-8-14(15)16-17-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13,18H,10-11H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZMLDIAQROIH-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744182 | |
Record name | 6-[(4S)-4-Benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163165-92-2 | |
Record name | 6-[(4S)-4-Benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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